N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide
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Overview
Description
“N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-propoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the amide nitrogen with a furan-2-ylmethyl halide in the presence of a base.
Formation of the 1,1-Dioxothiolan Group: The thiolan ring can be introduced through a cyclization reaction involving a suitable dithiol and an oxidizing agent to form the dioxothiolan moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzamide core.
Substitution: The furan ring and the propoxy group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions may involve bases like sodium hydride or catalysts like palladium.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide
- N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-ethoxybenzamide
Uniqueness
The unique combination of functional groups in “N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, compared to its analogs.
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO5S/c1-2-9-24-17-6-3-5-15(12-17)19(21)20(13-18-7-4-10-25-18)16-8-11-26(22,23)14-16/h3-7,10,12,16H,2,8-9,11,13-14H2,1H3 |
InChI Key |
MZBBAZXFFPSCSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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